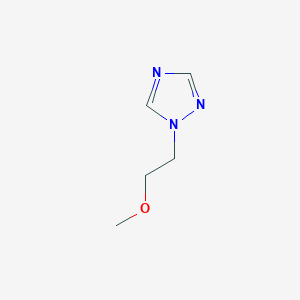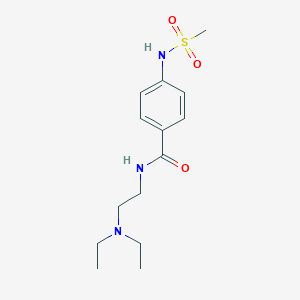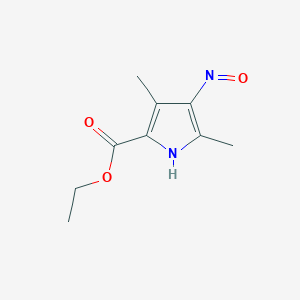
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a chemical compound that has shown potential as a research tool in scientific studies. It is commonly referred to as MPTP hydrochloride and is used in various fields of research, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
MPTP hydrochloride is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the brain, leading to the development of Parkinson's disease-like symptoms.
Effets Biochimiques Et Physiologiques
MPTP hydrochloride induces oxidative stress and neuroinflammation in the brain, leading to the degeneration of dopaminergic neurons. It also affects the mitochondrial function and impairs the energy metabolism of the cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP hydrochloride is a useful tool in the study of Parkinson's disease and has been instrumental in the development of various treatments for the disease. However, its use is limited to animal models, and its toxicity and potential for inducing Parkinson's disease-like symptoms in humans make it unsuitable for use in clinical trials.
Orientations Futures
The use of MPTP hydrochloride in scientific research is likely to continue, as it remains an important tool in the study of Parkinson's disease. Future research may focus on the development of alternative animal models or the identification of new compounds that can induce Parkinson's disease-like symptoms without the toxic effects of MPTP hydrochloride.
In conclusion, MPTP hydrochloride is a valuable tool in scientific research, particularly in the study of Parkinson's disease. Its ability to induce Parkinson's disease-like symptoms in animal models has led to significant advances in our understanding of the disease and the development of potential treatments. However, its toxicity and limitations in clinical trials highlight the need for continued research into alternative models and compounds.
Méthodes De Synthèse
The synthesis of MPTP hydrochloride involves the reaction of 2-methyl-3-thiophenemethanol with piperidine, followed by the addition of tert-butyl bromoacetate. The resulting compound is then subjected to reduction and hydrolysis to obtain MPTP hydrochloride.
Applications De Recherche Scientifique
MPTP hydrochloride has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. It is commonly used to study the mechanisms of Parkinson's disease and to evaluate potential treatments for the disease.
Propriétés
Numéro CAS |
109193-58-0 |
|---|---|
Nom du produit |
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride |
Formule moléculaire |
C17H30ClNO2S |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
1-(2-methylthiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-15(7-10-21-13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |
Clé InChI |
GXZPRFXZIBSNRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
SMILES canonique |
CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Synonymes |
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)






![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)


![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)